5,16-Androstadien-3beta-ol

Description

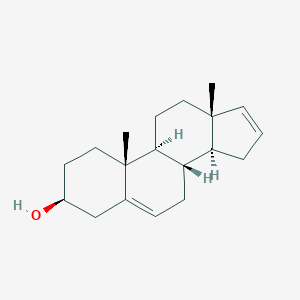

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,5,9,14-17,20H,4,6-8,10-12H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHPTAJAHUONLV-DYKIIFRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC=C4[C@@]3(CC[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924155 | |

| Record name | Androsta-5,16-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224-94-8 | |

| Record name | Androsta-5,16-dien-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1224-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androsta-5,16-dien-3beta-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androsta-5,16-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Steroidogenic Pathways and 16 Androstene Biochemistry

The journey of steroid synthesis begins with cholesterol and proceeds through a series of enzymatic conversions to produce a diverse array of hormones that regulate a vast range of physiological processes. Within this intricate web, a specific branch leads to the formation of 16-androstene steroids.

The initial and pivotal step in the biosynthesis of 16-androstenes from the steroid precursor pregnenolone (B344588) is the formation of 5,16-androstadien-3beta-ol. nih.gov This conversion is catalyzed by the enzyme andien-β-synthase. nih.gov Research has shown that andien-β-synthase activity is a function of the cytochrome P450c17 (CYP17A1) enzyme, which also possesses 17α-hydroxylase and 17,20-lyase activities responsible for the production of glucocorticoids and androgens, respectively. nih.gov The synthesis of this compound represents a distinct path for pregnenolone, committing it to the 16-androstene pathway. collectionscanada.gc.ca

Studies in porcine and human testicular tissues have been instrumental in elucidating this pathway. portlandpress.comnih.gov Evidence indicates that this compound is synthesized from pregnenolone in what is proposed to be a single enzymatic step, without the formation of separate intermediates. nih.govresearchgate.net This reaction is thought to be a competitive process, which can also lead to the co-synthesis of 5-androstene-3-beta,17-alpha-diol. nih.gov

The key enzyme, CYP17A1, and its modulatory protein, cytochrome b5 (CYB5A), are central to this process. nih.govnih.gov The interaction between CYP17A1 and cytochrome b5, along with their associated reductases, NADPH cytochrome P450 reductase (POR) and NADH cytochrome B5 reductase (CYB5R3), facilitates the synthesis of this compound. nih.gov Interestingly, some research suggests that POR and CYB5R are not essential for this specific conversion in certain species. nih.gov

Once formed, this compound serves as a precursor for other 16-androstene steroids. portlandpress.com These subsequent conversions are carried out by other steroidogenic enzymes, leading to a variety of molecules, some of which are known for their characteristic odors and pheromonal activities in animals like pigs. nih.govwikipedia.org

Overview of 5,16 Androstadien 3beta Ol Within Endogenous Steroid Networks

Precursor Steroids in this compound Synthesis

The biosynthesis of this compound primarily originates from cholesterol, with key steroid intermediates serving as direct substrates for its formation.

Pregnenolone as a Primary Substrate for 16-ene Synthesis

Pregnenolone is recognized as the principal precursor for the synthesis of this compound. nih.govsemanticscholar.orgwikipedia.orgresearchgate.net This conversion is a critical step in the pathway leading to 16-androstene steroids. semanticscholar.org In human testicular microsomes, pregnenolone is converted into several metabolites, with this compound being a major product that accumulates over time. nih.gov Studies have shown that after a 120-minute incubation of human testicular microsomes with pregnenolone, approximately 15.1% of the precursor is converted to this compound. nih.gov Research on human testicular homogenates further supports this, demonstrating that this compound is a significant early metabolite of pregnenolone, appearing within the first minute of incubation. researchgate.netresearchgate.net This rapid synthesis suggests a direct conversion from pregnenolone. researchgate.net The enzyme responsible for this transformation is CYP17A1, which possesses a specific 16-ene-synthase activity that directly converts pregnenolone to this compound. wikipedia.orgnih.gov

Progesterone (B1679170) as a Potential Precursor

While pregnenolone is the primary substrate, progesterone has also been investigated as a potential precursor for 16-ene steroid synthesis. researchgate.netresearchgate.net However, the conversion of progesterone to this compound is less direct and efficient compared to pregnenolone. The synthesis of 4,16-androstadien-3-one from progesterone has been studied in boar testis. researchgate.net In the context of human steroidogenesis, the pathway from pregnenolone is considered the major route for the formation of this compound. researchgate.net The conversion from progesterone would necessitate additional enzymatic steps, and while theoretically possible, it is not the primary biosynthetic pathway.

Enzymatic Catalysis in this compound Formation

The synthesis of this compound is catalyzed by a multi-enzyme system located in the endoplasmic reticulum. The key players in this process are cytochrome P450c17 (CYP17A1), cytochrome b5 (CYB5), and NADPH-cytochrome P450 reductase (POR).

Role of Cytochrome P450c17 (CYP17A1) as 16-ene-Synthase Activity

Cytochrome P450c17 (CYP17A1) is a crucial enzyme in steroidogenesis, exhibiting three distinct activities: 17α-hydroxylase, 17,20-lyase, and 16-ene-synthase. semanticscholar.orgnih.govmedlineplus.gov The 16-ene-synthase activity of CYP17A1 is responsible for the direct conversion of pregnenolone to this compound. wikipedia.orgnih.gov This reaction is a key step in the biosynthesis of 16-androstene steroids. semanticscholar.org In humans and pigs, CYP17A1 catalyzes this transformation without the need for intermediate precursors. semanticscholar.org While CYP17A1 can also convert pregnenolone to 17α-hydroxypregnenolone and subsequently to dehydroepiandrosterone (B1670201) (DHEA), the 16-ene-synthase activity represents a distinct branch of the steroidogenic pathway. semanticscholar.orgnih.gov The presence of other proteins, such as cytochrome b5, can modulate which of these activities is favored. nih.gov

Modulatory Effects of Cytochrome b5 (CYB5) on CYP17A1 Activity

Cytochrome b5 (CYB5) plays a significant modulatory role in the enzymatic activity of CYP17A1. nih.govresearchgate.net While CYP17A1 can catalyze the formation of this compound from pregnenolone on its own, the presence of cytochrome b5 enhances this 16-ene-synthase activity. nih.govbioscientifica.com It is believed that cytochrome b5 acts as an allosteric modulator, meaning it binds to CYP17A1 at a site distinct from the active site and induces a conformational change that favors the 16-ene-synthase reaction. researchgate.netbioscientifica.com This interaction stimulates the production of this compound. researchgate.netresearchgate.net Some studies suggest that cytochrome b5 may also function as an electron donor in this process. researchgate.net The presence of cytochrome b5 can divert the metabolic flux away from the production of 17-hydroxylated steroids and towards the synthesis of 16-ene steroids. nih.gov

Influence of NADPH-Cytochrome P450 Reductase (POR)

NADPH-cytochrome P450 reductase (POR) is an essential component of the microsomal P450 system, responsible for transferring electrons from NADPH to cytochrome P450 enzymes, including CYP17A1. researchgate.netwikipedia.org This electron transfer is a prerequisite for the catalytic activity of CYP17A1. plos.org The formation of this compound from pregnenolone requires NADPH for maximal activity, highlighting the dependence on POR. researchgate.net Studies using inhibitory antibodies against POR have demonstrated that blocking its function inhibits the synthesis of this compound. researchgate.net Therefore, POR is indispensable for the 16-ene-synthase activity of CYP17A1 by providing the necessary reducing equivalents for the reaction to proceed. researchgate.net

Tissue-Specific Biosynthesis of this compound

The production of this compound is not uniform throughout the body and exhibits significant tissue and species-specific variations. The testes are a primary site of its synthesis in certain mammals, but it is also found in other tissues and secretions.

Presence in Other Biological Secretions and Tissues

Beyond the testes, this compound and its downstream metabolites are found in various biological fluids and tissues, including axillary sweat, semen, and saliva. frontiersin.org While the testes are a primary production site, subsequent metabolism and secretion occur in other parts of the body.

In humans, this compound has been identified in axillary sweat. nih.govfree.fr It is secreted by the apocrine glands and is considered a precursor to more odorous 16-androstene steroids. wikipedia.org The concentration of this compound in freshly produced apocrine sweat has been measured, with detectable levels found in a majority of subjects studied. nih.gov Specifically, one study identified this compound in the apocrine sweat of 5 out of 10 subjects, with concentrations ranging from 0.05 to 1.05 nmol/microliter. nih.gov

Human semen is another biological fluid where this compound has been quantified. nih.gov Gas chromatography-mass spectrometry (GC-MS) studies have confirmed its presence, with concentrations in the range of 0.5-0.7 ng/ml. researchgate.netnih.gov Its presence in semen is consistent with its testicular origin. researchgate.netnih.gov

Furthermore, 16-androstene steroids, including derivatives of this compound, have been detected in human saliva and blood plasma. free.froup.comwikipedia.org The presence in saliva suggests that it may also be produced or accumulate in the salivary glands. researchgate.net

The levels of 16-androstene steroids can differ between sexes. For instance, male sweat contains significantly higher amounts of androstenone, a downstream metabolite of this compound, than female sweat, which is attributed to sex-based differences in the production of androstadienol and androstadienone. wikipedia.org

Table 2: Reported Concentrations of this compound in Human Biological Fluids

| Biological Fluid | Reported Concentration Range | Reference(s) |

|---|---|---|

| Apocrine Sweat | 0.05 - 1.05 nmol/µL | nih.gov |

| Semen | 0.5 - 0.7 ng/mL | researchgate.netnih.gov |

| Axillary Hair | 0 - 728 pmol/total axillary hair weight/24 h | free.frresearchgate.net |

| Blood Plasma (Men) | 98 ng/100 mL (for the related androstadienone) | diva-portal.orgoup.com |

Metabolic Pathways and Interconversions of 5,16 Androstadien 3beta Ol

Conversion to Key 16-Androstenes

5,16-Androstadien-3beta-ol serves as a branching point for the synthesis of potent 16-androstene steroids. The subsequent conversions are catalyzed by a series of dehydrogenase and reductase enzymes that modify the steroid's core structure, leading to compounds with distinct properties.

The initial and pivotal step in the metabolism of this compound is its conversion to 4,16-androstadien-3-one, commonly known as androstadienone. wikipedia.orgwikipedia.org This transformation is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). wikipedia.orgwikipedia.orgnih.gov The 3β-HSD enzyme performs two actions: it oxidizes the 3β-hydroxyl group to a 3-keto group and isomerizes the double bond from the Δ5 position (between carbons 5 and 6) to the Δ4 position (between carbons 4 and 5). wikipedia.orguniprot.org Studies using pig testis microsomes have confirmed that the 3β-HSD-isomerase enzyme complex is directly responsible for converting this compound to 4,16-androstadien-3-one. nih.gov

Following its formation, androstadienone can be further metabolized to 5α-androst-16-en-3-one (androstenone). wikipedia.orgwikipedia.org This conversion is mediated by the 5α-reductase family of enzymes. wikipedia.orgwikipedia.org The 5α-reductase enzyme catalyzes the reduction of the double bond between carbons 4 and 5, resulting in a 5α-configuration. wikipedia.org Androstenone is a significant 16-androstene steroid, first identified in the saliva of male pigs where it acts as a pheromone. wikipedia.org The metabolic sequence from this compound is therefore a two-step enzymatic process.

Metabolic Sequence to Androstenone

| Precursor | Enzyme | Product |

|---|---|---|

| This compound | 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | 4,16-Androstadien-3-one (Androstadienone) |

This table summarizes the direct enzymatic pathway from this compound to Androstenone.

Androstenone itself is a precursor to other 16-androstenes, namely 5α-androst-16-en-3α-ol (androstenol) and its stereoisomer, 5α-androst-16-en-3β-ol. wikipedia.orgwikipedia.org The conversion of the 3-keto group of androstenone to a 3-hydroxyl group is catalyzed by 3-ketosteroid reductases, also known as hydroxysteroid dehydrogenases. wikipedia.orgnih.gov Specifically, the formation of the 3α-isomer, androstenol (B1195071), is carried out by 3α-hydroxysteroid dehydrogenase. wikipedia.org The complete biosynthetic pathway from this compound to androstenol involves three sequential enzymatic reactions. wikipedia.orgnih.gov Research using transformed human embryonic kidney (HEK-293) cells that express the necessary enzymes has demonstrated the efficient transformation of this compound into androstenol, confirming this metabolic cascade. nih.govresearchgate.net The 3β-isomer, 5α-androst-16-en-3β-ol, is also formed from androstenone. wikipedia.org

Pathways Leading to 5α-Androst-16-en-3-one (Androstenone)

Enzymatic Transformations Downstream of this compound

The metabolic fate of this compound is dictated by two key families of enzymes that are fundamental to steroidogenesis in general: 3β-hydroxysteroid dehydrogenase and 5α-reductase.

The 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) enzyme family is crucial for the biosynthesis of all classes of steroid hormones, including androgens and estrogens. wikipedia.orgmdpi.com In the context of 16-androstene metabolism, 3β-HSD catalyzes the essential conversion of Δ5-3β-hydroxy steroids into the corresponding Δ4-3-keto configuration. wikipedia.orgwikipedia.org Its action on this compound yields androstadienone, a necessary intermediate for the synthesis of other 16-androstenes. wikipedia.orgnih.gov Research on pig testis has suggested that the 3β-HSD reactions in the androgen and 16-androstene biosynthetic pathways may be catalyzed by separate, selective enzymes or active sites. nih.gov This enzyme is a critical control point, channeling the precursor into further metabolic pathways. nih.gov

The 5α-reductase enzymes (3-oxo-5α-steroid 4-dehydrogenases) are also integral to steroid metabolism, participating in androgen, estrogen, and bile acid biosynthesis. wikipedia.org There are three known isozymes: SRD5A1, SRD5A2, and SRD5A3. wikipedia.org In the 16-androstene pathway, a 5α-reductase enzyme acts on androstadienone to produce androstenone. wikipedia.orgwikipedia.orgwikipedia.org This reduction of the Δ4 double bond is a rate-limiting step in the synthesis of several potent steroids. nih.gov The activity of 5α-reductase is fundamental for the production of 5α-reduced 16-androstenes like androstenone and the subsequent androstenols. wikipedia.orgnih.gov

Key Enzymes in the Metabolism of this compound

| Enzyme | Abbreviation | Substrate(s) in this Pathway | Product(s) in this Pathway |

|---|---|---|---|

| 3β-Hydroxysteroid Dehydrogenase | 3β-HSD | This compound | 4,16-Androstadien-3-one |

| 5α-Reductase | SRD5A | 4,16-Androstadien-3-one | 5α-Androst-16-en-3-one |

| 3α-Hydroxysteroid Dehydrogenase | 3α-HSD | 5α-Androst-16-en-3-one | 5α-Androst-16-en-3α-ol |

This table details the primary enzymes responsible for the metabolic conversions downstream of this compound.

Table of Compounds

| Compound Name | Systematic Name |

|---|---|

| This compound | (3β)-Androsta-5,16-dien-3-ol |

| 4,16-Androstadien-3-one | Androsta-4,16-dien-3-one |

| 5α-Androst-16-en-3-one | (5α)-Androst-16-en-3-one |

| 5α-Androst-16-en-3α-ol | (3α,5α)-Androst-16-en-3-ol |

| 5α-Androst-16-en-3beta-ol | (3β,5α)-Androst-16-en-3-ol |

Role of 3alpha-Hydroxysteroid Dehydrogenase (3alpha-HSD)

3alpha-Hydroxysteroid dehydrogenase (3α-HSD) is a key enzyme in the metabolic cascade of steroids, including the derivatives of this compound. nih.govwikipedia.org This enzyme is part of the aldo-keto reductase superfamily and is responsible for the conversion of 3-ketosteroids to 3α-hydroxysteroids. wikipedia.org

In the context of 16-androstene metabolism, after this compound is converted to androstadienone by 3β-hydroxysteroid dehydrogenase and then to androstenone by 5α-reductase, 3α-HSD catalyzes the conversion of androstenone (5α-androst-16-en-3-one) to androstenol (5α-androst-16-en-3α-ol). smolecule.comresearchgate.net This transformation is significant as it alters the biological activity of the steroid. While androstenone is a potent pheromone, its metabolite, androstenol, has different physiological effects. researchgate.net

Research has shown that 3α-HSD enzymes, along with 3β-HSD, regulate the metabolism of androstenone. researchgate.net These enzymes are crucial in determining the balance between the different forms of 16-androstene steroids. In androgen target tissues, reductive 3α-HSDs terminate the action of potent androgens like 5α-dihydrotestosterone (DHT) by converting them into weaker androgens. nih.gov Conversely, oxidative 3α-HSD isoforms can synthesize potent androgens from their weaker precursors. nih.gov This dual functionality highlights the importance of 3α-HSD in modulating androgenic activity at the cellular level.

The activity of 3α-HSD is not limited to androgen metabolism. It also plays a role in the synthesis of important neurosteroids, which can influence brain function. wikipedia.orgwikipedia.org The conversion of androgens by 3α-HSD can lead to the formation of neuroactive steroids that modulate the GABAA receptor, affecting neuronal excitability. researchgate.net

Table 1: Key Enzymes in the Metabolic Pathway of this compound

| Enzyme | Precursor | Product |

| 3β-Hydroxysteroid Dehydrogenase | This compound | Androstadienone |

| 5α-Reductase | Androstadienone | Androstenone |

| 3α-Hydroxysteroid Dehydrogenase | Androstenone | Androstenol |

Conjugation and Degradation Pathways

Conjugation is a critical step in the metabolism of steroids, rendering them more water-soluble and facilitating their excretion from the body. For 16-androstenes, including derivatives of this compound, sulfoconjugation is a primary pathway.

Sulfoconjugation of 16-Androstenes

Sulfoconjugation is the process of adding a sulfate (B86663) group to a molecule, a reaction catalyzed by sulfotransferase enzymes. In the case of 16-androstene steroids, the key enzyme responsible for this process is hydroxysteroid sulfotransferase (HST), specifically the SULT2A1 isoform. nih.govbioscientifica.comoup.com This enzyme is found in various tissues, including the testes and liver. researchgate.netbioscientifica.com

Research indicates that a significant portion of 16-androstene steroids, such as 5α-androstenone, exists in a sulfoconjugated form in the plasma. nih.gov In fact, studies in mature boars have shown that the majority of 5α-androstenone in peripheral and testicular vein plasma is present as a sulfoconjugate. nih.gov This sulfation process is crucial for regulating the amount of unconjugated, and thus biologically active, steroid available to accumulate in tissues like adipose tissue. bioscientifica.comnih.gov

The level of sulfoconjugation can vary among individuals, which may be related to the expression and activity of the SULT2A1 enzyme. bioscientifica.com Studies have demonstrated a correlation between testicular SULT2A1 activity and the concentration of sulfoconjugated 5α-androstenone in the blood. bioscientifica.com This suggests that the capacity for sulfoconjugation directly influences the circulating levels of free 16-androstene steroids. bioscientifica.com By converting these steroids into their sulfated forms, the body can control their biological actions and facilitate their clearance. nih.govoup.com

The sulfoconjugated forms of 16-androstenes, such as androstenol-3-sulfate, are more water-soluble and can be considered a transport or inactive reservoir form of the active steroids. nih.govontosight.ai This reversible process allows for the regeneration of the active steroid through the action of sulfatase enzymes in target tissues where needed. ontosight.ai

Biological Roles and Pheromonal Significance of 5,16 Androstadien 3beta Ol

Role as a Precursor for Biologically Active 16-Androstenes

5,16-Androstadien-3beta-ol (androstadienol) is a pivotal intermediate in the biosynthesis of several biologically active 16-androstene steroids. nih.gov In species such as the boar and in humans, androstadienol serves as a primary precursor for the synthesis of other pheromonal compounds. researchgate.net The biochemical pathway involves the conversion of pregnenolone (B344588) to androstadienol, a reaction catalyzed by the enzyme andien-β-synthase, which is a specific activity of Cytochrome P450c17 (CYP17A1). mdpi.com This conversion can occur as a single-step reaction without the need for separate intermediates. nih.gov

In porcine and human testes, androstadienol is a significant early metabolite of pregnenolone. researchgate.net Studies with human testicular homogenates have shown that androstadienol is synthesized rapidly, reaching substantial levels within minutes of incubation with pregnenolone. researchgate.net Similarly, research on the mouse deer has demonstrated that the CYP17A1 gene in this species possesses andien-β-synthase activity, enabling the transformation of pregnenolone into this compound. mdpi.com

Once formed, androstadienol can be further metabolized to other 16-androstenes. For instance, it is converted to 4,16-androstadien-3-one (androstadienone) by the action of 3β-hydroxysteroid dehydrogenase. nih.govwikipedia.org Androstadienone is then a substrate for the enzyme 5α-reductase, leading to the production of 5α-androst-16-en-3-one (androstenone), a potent pheromone in pigs. nih.gov Androstenone can be further reduced to 3α-androstenol and 3β-androstenol. nih.gov

The following table summarizes the key transformations involving this compound in the biosynthesis of other 16-androstenes.

| Precursor | Enzyme | Product(s) | Species |

| Pregnenolone | CYP17A1 (andien-β-synthase activity) | This compound | Human, Pig, Mouse Deer mdpi.comresearchgate.net |

| This compound | 3β-hydroxysteroid dehydrogenase | 4,16-Androstadien-3-one | Pig nih.govwikipedia.org |

| 4,16-Androstadien-3-one | 5α-reductase | 5α-Androst-16-en-3-one (Androstenone) | Pig nih.gov |

| 5α-Androst-16-en-3-one | 3β-hydroxysteroid dehydrogenase / Aldo-keto reductase | 3β-Androstenol / 3α-Androstenol | Pig nih.gov |

Pheromonal Properties and Chemo-signaling in Animals

The 16-androstene steroids, derived from this compound, are well-established as pheromones that induce mating behavior in certain animal species, most notably in pigs. google.com The boar produces these steroids, which are then released in the saliva and act as a chemical signal to sows in estrus. google.comdokumen.pub Specifically, androstenone and androstenol (B1195071), which are downstream metabolites of androstadienol, are known to elicit the mating stance, or immobilization reflex, in receptive sows. dokumen.pub This behavioral response is a critical component of successful reproduction in this species. nih.gov

Beyond inducing immediate mating behavior, 16-androstenes play a broader role in influencing reproductive cycles and behaviors. In pigs, these pheromones, released from the boar's submaxillary salivary glands, act as signaling molecules that can help regulate reproductive functions in females. mdpi.comnih.gov Research in mouse deer suggests a similar role, with elevated levels of androstenone, a downstream product of androstadienol, being recorded prior to delivery and postpartum estrus and mating. mdpi.com This indicates that these compounds are likely involved in the coordination of reproductive activities. mdpi.com The presence and concentration of these steroids can signal the reproductive fitness and status of the male, thereby influencing female receptivity and the timing of reproductive events.

The perception of 16-androstene pheromones is mediated through the olfactory and vomeronasal systems of animals. The vomeronasal organ (VNO), a specialized chemosensory organ, is believed to play a role in detecting these non-volatile chemical cues. google.com Studies have shown that localized administration of certain 16-androstene steroids to the VNO can elicit electrophysiological responses. google.com The main olfactory epithelium is also involved in the detection of volatile pheromones. researchgate.net Once detected, these chemical signals are transduced into neural signals that travel to brain regions involved in processing social and sexual information, ultimately leading to the observed behavioral and physiological responses. wikipedia.orgresearchgate.net

Influence on Reproductive Cycles and Behavior

Neuromodulatory Roles and Neurosteroid Activity

Beyond its role as a pheromone precursor, certain metabolites of this compound exhibit neurosteroid activity, directly modulating neuronal function. Specifically, the 16-androstene steroid androstenol has been shown to act as a positive modulator of GABA(A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. nih.govresearchgate.net

Research has demonstrated that androstenol, but not its 3beta-epimer, enhances GABA-activated currents in cerebellar granule cells. nih.govresearchgate.net It also potentiates the amplitude of GABA-activated currents in cells expressing recombinant GABA(A) receptors. nih.govresearchgate.net This modulatory activity is similar to that of endogenous neurosteroids. nih.gov The interaction with GABA(A) receptors suggests that these compounds can influence neuronal excitability and may underlie some of their behavioral effects. nih.govresearchgate.net This activity at GABA(A) receptors could be a target for their pheromonal actions or represent a role as conventional hormonal neurosteroids. nih.govresearchgate.net

Effects on Animal Behavior in Research Models

While much of the research on this compound (also known as androstadienol) centers on its potential as a human pheromone, studies involving animal models offer crucial insights into its biological activities. In pigs, a related compound, androstenone, functions as a sex pheromone, attracting females and preparing them for mating. researchgate.net Research on other animal models has explored behavioral changes analogous to those hypothesized in humans, including shifts in social interaction, anxiety, and reproductive behaviors.

Systemic administration of a structurally similar androstene, 5α-androst-16-en-3α-ol (androstenol), has demonstrated notable behavioral effects in mice. nih.gov Specifically, it has produced anxiolytic-like (anxiety-reducing) effects in tests such as the open-field test and the elevated zero-maze. nih.gov Furthermore, it has shown antidepressant-like effects in the forced swim test. nih.gov These actions are consistent with its role as a modulator of GABA-A receptors, a key target for many neuroactive steroids. nih.gov

Studies have also investigated the impact of androstenes on other behaviors. For instance, androstenone has been shown to reduce leash pulling in dogs, suggesting an interspecies chemical signaling effect. nih.gov In female mouse deer, elevated levels of fecal androstenone during parturition and mating suggest it may play a role in postpartum estrus and mating behavior. mdpi.com Although direct extrapolation to humans is complex, these animal studies underscore the potential for androstadienol and related compounds to influence behavior through various neural pathways.

Interactive Table: Effects of Androstenes on Animal Behavior

| Compound | Animal Model | Behavioral Test/Context | Observed Effect | Citation |

|---|---|---|---|---|

| 5α-androst-16-en-3α-ol | Mice | Open-field test, Elevated zero-maze | Anxiolytic-like effects | nih.gov |

| 5α-androst-16-en-3α-ol | Mice | Forced swim test | Antidepressant-like effects | nih.gov |

| Androstenone | Dogs | Leash-pulling model | Reduction in leash pulling | nih.gov |

| Androstenone | Pigs | Mating context | Acts as a sex pheromone, attracts females | researchgate.net |

| Androstenone | Mouse Deer | Parturition and mating | Correlated with postpartum estrus and mating behavior | mdpi.com |

Broader Biological Implications Beyond Pheromonal Contexts

Beyond its putative pheromonal role, this compound engages in a variety of biological activities by interacting with key cellular and molecular pathways, indicating its importance in physiological regulation.

This compound and its metabolites are known to interact with the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). researchgate.netmdpi.com These nuclear receptors are highly expressed in the liver and act as master regulators of xenobiotic (foreign compound) and endobiotic (naturally occurring compound) metabolism. nih.govnih.gov

Activation of CAR and PXR by ligands leads to the regulation of genes that encode crucial drug-metabolizing enzymes and transporters. nih.gov This includes members of the cytochrome P450 (CYP) superfamily, such as CYP2B and CYP3A4, which are responsible for metabolizing a vast number of prescribed drugs. researchgate.netnih.gov In porcine models, activation of CAR and PXR has been shown to increase the synthesis of 16-androstene steroids, including the precursor to androstadienol itself. nih.gov This is achieved by upregulating the expression of accessory proteins like cytochrome b5A (CYB5A) and cytochrome b5 reductase (CYB5R3), which favor the synthetic pathway for 16-androstenes. nih.gov This interaction highlights a complex feedback mechanism where the steroid can influence its own metabolic and synthetic pathways.

Interactive Table: Androstadienol and Nuclear Receptor Interactions

| Nuclear Receptor | Key Target Genes/Proteins | Functional Outcome | Citation |

|---|---|---|---|

| CAR (Constitutive Androstane Receptor) | CYP2B, CYP3A4, CYB5A, CYB5R3 | Regulation of drug metabolism, Increased synthesis of 16-androstene steroids | researchgate.netnih.govnih.gov |

| PXR (Pregnane X Receptor) | CYP2B, CYP3A4, CYB5A, CYB5R3 | Regulation of drug metabolism, Increased synthesis of 16-androstene steroids | researchgate.netnih.govnih.gov |

The activation of CAR and PXR by compounds like this compound extends to the regulation of broader metabolic processes, including glucose and lipid metabolism. mdpi.comnih.gov These nuclear receptors are known to influence the expression of genes involved in these fundamental pathways. nih.gov For example, CAR and PXR can regulate genes associated with gluconeogenesis (the synthesis of glucose). nih.gov

There is growing evidence that androstadienol and its metabolites can modulate the immune system. Dehydroepiandrosterone (B1670201) (DHEA), a related steroid, and its 7-hydroxylated metabolites, which have been found in seminal fluid, are believed to possess immunomodulatory and immunoprotective properties. sav.sk These compounds can influence cytokine formation in lymphoid cells, often opposing the effects of glucocorticoids. sav.sk

A DHEA metabolite, 5-androstene-3β,7β,17β-triol (βAET), has been shown to retain immune regulatory properties without being metabolized into sex steroids. e-century.us In vitro, βAET counteracted the suppressive effects of glucocorticoids on immune cells. e-century.us Given the structural similarities and metabolic links, it is plausible that this compound participates in this immunomodulatory network.

The immunomodulatory functions of this compound are intrinsically linked to the control of inflammation. The nuclear receptors PXR and CAR, which androstadienol can influence, play a role in suppressing inflammatory pathways. nih.gov For instance, PXR activation can inhibit the expression of pro-inflammatory genes regulated by the transcription factor NF-κB. nih.gov

Additionally, some metabolites of DHEA, a precursor in the same steroidal family, have demonstrated anti-inflammatory effects in various animal models. e-century.us The activation of nuclear receptors by such steroids can lead to a reduction in inflammatory mediators, suggesting a role for this compound in the body's endogenous anti-inflammatory response system. e-century.usunito.it

Molecular Mechanisms and Receptor Interactions of 5,16 Androstadien 3beta Ol

Direct Receptor Binding Studies

Direct binding assays for 5,16-androstadien-3beta-ol are not extensively reported in scientific literature. However, inferences can be drawn from its molecular structure and the characteristics of its better-studied metabolites, such as androstenol (B1195071).

Current research suggests that this compound has minimal or no significant androgenic activity. Steroids that act as potent androgens typically require specific structural features for high-affinity binding to the androgen receptor (AR). A key feature for such activity is an oxygen atom at the C17 position of the steroid nucleus, which this compound and its metabolite androstenol lack. nih.govresearchgate.net This structural characteristic makes significant binding to the androgen receptor unlikely. Studies on its metabolite, androstenol, have confirmed that it possesses minimal to no androgenic activity. wikipedia.org

There is no direct evidence to suggest that this compound is a ligand for the glucocorticoid receptor (GR). The binding specificity of the GR is tightly regulated by the structural characteristics of glucocorticoids, such as cortisol, which are not present in this compound.

Similar to the androgen and glucocorticoid receptors, there is a lack of evidence for direct, high-affinity binding of this compound to the progesterone (B1679170) receptor (PR). The ligands for the PR, like progesterone, have distinct structural motifs required for binding that are absent in this compound.

Glucocorticoid Receptor Interaction

Indirect Modulation of Biological Systems

While direct receptor binding appears to be minimal, this compound plays a significant role in modulating biological systems indirectly, primarily as a precursor to other active steroids and through the regulation of metabolic enzymes.

The synthesis and metabolism of this compound are intrinsically linked to the cytochrome P450 (CYP) superfamily of enzymes. Its formation from pregnenolone (B344588) is catalyzed by the andien-β synthase activity of a specific cytochrome P450 enzyme, CYP17A1. nih.gov This process can be significantly enhanced by the accessory protein cytochrome b5, which can increase the rate of conversion. nih.gov

Furthermore, the metabolites of this compound, particularly androstenol and androstanol, indirectly modulate the expression of other CYP enzymes. nih.gov They act as ligands for the nuclear orphan receptors known as the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). nih.govresearchgate.net These nuclear receptors are key transcription factors that regulate the expression of genes for various phase I and phase II drug-metabolizing enzymes, including members of the CYP2B, CYP2C, and CYP3A subfamilies. nih.gov Specifically, androstenol has been identified as an antagonist or inverse agonist of CAR. wikipedia.orgnih.gov By binding to these receptors, the metabolites of this compound can influence the metabolic clearance of a wide range of endogenous and exogenous substances.

Table 1: Key Enzymes and Receptors in the Synthesis and Indirect Action of this compound

| Molecule | Role | Function/Interaction | Reference(s) |

| CYP17A1 | Synthesis Enzyme | Catalyzes the conversion of pregnenolone to this compound. | nih.gov |

| Cytochrome b5 | Accessory Protein | Enhances the andien-β synthase activity of CYP17A1. | nih.gov |

| CAR | Nuclear Receptor | Binds metabolites of this compound (e.g., androstenol), modulating expression of CYP enzymes. | nih.govresearchgate.net |

| PXR | Nuclear Receptor | Binds metabolites of this compound, modulating expression of CYP enzymes. | nih.govresearchgate.net |

The primary role of this compound in endocrinology is its function as a metabolic intermediate in the steroidogenic pathway that produces certain 16-androstene steroids. wikipedia.org Human testicular tissue can synthesize this compound from pregnenolone. nih.gov This compound is then further metabolized to other biologically active steroids.

Key metabolic conversions include:

Transformation into androstenol (5α-androst-16-en-3α-ol) through the action of enzymes including 3beta-hydroxysteroid dehydrogenase and 5alpha-reductase. nih.govresearchgate.net Androstenol is a neurosteroid that acts as a positive allosteric modulator of the GABA-A receptor and is considered a putative human pheromone. wikipedia.org

Conversion to androstadienone (androsta-4,16-dien-3-one) by the enzyme 3β-hydroxysteroid dehydrogenase. wikipedia.org Androstadienone is also a well-studied putative pheromone that has been shown to affect brain activity. wikipedia.org

Therefore, this compound serves as a critical precursor, and its synthesis is a rate-limiting step for the production of these other active compounds which have their own distinct interactions with the nervous and endocrine systems.

Table 2: Biosynthetic Pathway Involving this compound

| Precursor | Intermediate | Metabolic Product(s) | Key Enzymes | Reference(s) |

| Pregnenolone | This compound | Androstenol, Androstadienone | CYP17A1, 3β-Hydroxysteroid dehydrogenase, 5α-reductase | wikipedia.orgnih.govresearchgate.netnih.gov |

Comparative Biochemistry and Interspecies Variations in 5,16 Androstadien 3beta Ol Metabolism and Function

Species-Specific Biosynthetic Capacities

The ability to synthesize 5,16-androstadien-3beta-ol is not universal among mammals and is primarily dependent on the presence of a specific enzymatic activity.

The biosynthesis of this compound from pregnenolone (B344588) is contingent upon the activity of the enzyme 16-ene-synthetase. researchgate.net Research has firmly established that, so far, man and the boar are the only species confirmed to harbor significant delta 16-synthetase activity in their testes. nih.govthieme-connect.com In both human and boar testicular homogenates, this compound (also referred to as androstadienol or ADL) is a major and early metabolite of pregnenolone. researchgate.netnih.gov Studies using human testicular homogenates have shown that this 16-unsaturated C19 steroid appears within one minute of incubation with pregnenolone, reaching substantial levels comparable to major androgens within five minutes. researchgate.netnih.gov This robust synthesis indicates that, similar to boars, the production of this pheromone precursor is a significant testicular event in humans. researchgate.netnih.gov The enzyme responsible for this conversion is a specific activity of Cytochrome P450 17A1 (CYP17A1), which, in the presence of cytochrome b5, can divert pregnenolone toward the formation of this compound. nih.gov The Leydig cells within the testes have been identified as the primary source of this compound. researchgate.netresearchgate.net

In stark contrast to humans and boars, other species show a lack of this specific biosynthetic capability. Studies comparing the metabolism of pregnenolone in testicular homogenates from humans, rats, and two species of macaques (rhesus and crab-eating monkeys) found that delta 16-synthetase activity was clearly measurable in humans but was completely lacking or not detectable in the non-human primates and rats tested. researchgate.netnih.govthieme-connect.comresearchgate.net This absence means that these species are unable to synthesize the pheromone precursors this compound and 4,16-androstadien-3-one in their testes. nih.govthieme-connect.com These findings highlight a significant metabolic divergence and suggest that non-human primates and rodents are not suitable models for studying the human testicular synthesis of 16-androstenes. nih.govthieme-connect.com

| Species | Delta 16-Synthetase Activity in Testes | Key Findings | References |

|---|---|---|---|

| Human (Homo sapiens) | Present | Activity is clearly measurable; this compound is a major, early metabolite of pregnenolone. | researchgate.netnih.govthieme-connect.comnih.gov |

| Boar (Sus scrofa) | Present | High capacity for 16-androstene synthesis; considered a key species for this pathway. | nih.govnih.govnih.gov |

| Non-Human Primates (e.g., Macaques) | Absent | Delta 16-synthetase activity was not measurable in testicular homogenates. | nih.govthieme-connect.com |

| Rodents (e.g., Rats) | Absent | Delta 16-synthetase activity was demonstrated to be lacking in testicular homogenates. | researchgate.netthieme-connect.comnih.gov |

Presence of Delta 16-Synthetase Activity in Human and Boar Testes

Comparative Pheromonal Efficacy and Receptor Sensitivity

The downstream metabolites of this compound elicit distinct behavioral and physiological responses that vary across species, reflecting differences in receptor sensitivity and the ecological relevance of these chemosignals.

The functional effects of 16-androstene steroids are most clearly defined in the pig. In boars, the salivary glands concentrate high levels of the 5α-reduced metabolites 5α-androst-16-en-3-one (androstenone) and 5α-androst-16-en-3α-ol (androstenol). nih.gov These compounds act as potent sexual attractant pheromones, with androstenone being instrumental in inducing the standing response (lordosis) in estrous sows, a critical behavior for successful mating. nih.gov

In humans, the effects are more subtle and are subjects of ongoing research. Androstadienone, which is derived from this compound, has been shown to modulate brain activity. wikipedia.org Studies have found that smelling androstadienone activates hypothalamic areas, specifically the medial preoptic and anterior hypothalamic regions, in heterosexual women but not in heterosexual men. wikipedia.org It has also been reported to influence hormone levels, such as cortisol and luteinizing hormone pulses, in women. nih.gov

In rodents, which lack the primary biosynthetic pathway for this compound, studies have focused on the effects of administering its derivatives. For instance, the administration of androstenol (B1195071) to mice has been shown to produce anxiolytic-like and antidepressant-like behavioral effects. nih.gov This research suggests that the compound acts as a neurosteroid, positively modulating GABA(A) receptors, which could be a potential target for its pheromonal activity. nih.gov

| Species | Compound(s) | Observed Response | References |

|---|---|---|---|

| Pig (Sus scrofa) | Androstenone, Androstenol | Induces standing response (lordosis) in receptive sows; acts as a sexual attractant. | nih.gov |

| Human (Homo sapiens) | Androstadienone | Activates hypothalamic regions in women; can influence cortisol and LH levels. | nih.govwikipedia.org |

| Mouse (Mus musculus) | Androstenol | Exhibits anxiolytic-like and antidepressant-like effects; acts as a positive modulator of GABA(A) receptors. | nih.gov |

Analytical Methodologies in 5,16 Androstadien 3beta Ol Research

Chromatographic and Spectrometric Techniques for Detection and Quantification

The accurate identification and measurement of 5,16-Androstadien-3beta-ol in biological matrices are predominantly achieved through the coupling of chromatographic separation with mass spectrometric detection. Spectroscopic methods are also vital for its structural characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound and other steroids in biological samples such as semen and testicular tissue. nih.govresearchgate.net This method offers high sensitivity and specificity, which is crucial for distinguishing between structurally similar steroid molecules.

To enhance volatility and thermal stability for GC analysis, this compound is typically derivatized prior to injection. Common derivatization agents include those that form tert-butyldimethylsilyl (TBDMS) ethers or trimethylsilyl (B98337) (TMS) ethers from the hydroxyl groups of the steroid. nih.gov For instance, in a study of human semen, hydroxyl groups of steroids, including this compound, were converted to TBDMS ethers, allowing for qualitative analysis. nih.gov For quantitative studies, TMS ethers are often employed. nih.gov

Quantification is generally performed using mass spectrometry in the selected ion monitoring (SIM) mode. This approach involves monitoring specific fragment ions characteristic of the derivatized steroid, which significantly increases the sensitivity and selectivity of the analysis. For TBDMS derivatives, a common ion monitored is [M-57]+, corresponding to the loss of a tert-butyl group. nih.gov The use of appropriate internal standards is essential for accurate quantification. nih.gov

GC-MS analysis has successfully identified and quantified this compound in human semen, with concentrations found to be in the range of 0.5-0.7 ng/ml. nih.gov These findings are consistent with the testicular formation of this steroid. nih.gov The technique has also been instrumental in studying the biosynthesis of 16-androstenes in testicular homogenates, where metabolites are identified by GC-MS after separation and purification. researchgate.net

Table 1: GC-MS Applications in this compound Analysis

| Parameter | Description | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govresearchgate.net |

| Sample Types | Human semen, Testicular homogenates | nih.govresearchgate.net |

| Derivatization | Tert-butyldimethylsilyl (TBDMS) ethers, Trimethylsilyl (TMS) ethers | nih.gov |

| Quantification Mode | Selected Ion Monitoring (SIM) | nih.gov |

| Example Concentration | 0.5-0.7 ng/ml in human semen | nih.gov |

High-Performance Liquid Chromatography (HPLC) Integration

High-Performance Liquid Chromatography (HPLC) is another powerful tool used in the analysis of this compound. It is often employed for the separation and identification of this steroid from complex biological extracts. semanticscholar.org In many research applications, HPLC is coupled with other detection methods, such as mass spectrometry (LC-MS/MS) or electrochemical detection, to enhance specificity and sensitivity. semanticscholar.orgcdc.govnih.gov

A common approach involves using a reverse-phase C-18 column for the separation of steroids. semanticscholar.org The choice of mobile phase is critical for achieving good resolution. For example, a mobile phase consisting of 85% acetonitrile (B52724) has been used to separate 16-androstenes, including this compound, from their precursor, pregnenolone (B344588). semanticscholar.org

In more advanced applications, such as the quantitative measurement of steroids in serum, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) is utilized. cdc.govnih.gov This method provides high throughput and excellent sensitivity, with limits of detection in the picomolar range. nih.gov For instance, one LC-MS/MS method for total testosterone (B1683101) analysis, which also considered potential interferences from steroids like this compound, employed a gradient elution with acetonitrile and water containing 0.1% formic acid. nih.gov

Table 2: HPLC Integration in this compound Research

| Parameter | Description | Reference |

| Technique | High-Performance Liquid Chromatography (HPLC), UHPLC-MS/MS | semanticscholar.orgnih.gov |

| Column Type | Reverse-phase C-18 | semanticscholar.org |

| Mobile Phase Example | 85% acetonitrile | semanticscholar.org |

| Detection | Coupled with Mass Spectrometry (MS/MS) or Electrochemical Detection | semanticscholar.orgcdc.gov |

| Application | Separation and identification from biological extracts, quantification in serum | semanticscholar.orgnih.gov |

Spectroscopic Characterization (IR, Raman)

Spectroscopic techniques such as Infrared (IR) and Raman spectroscopy are invaluable for the structural elucidation and confirmation of this compound. These methods provide a molecular fingerprint based on the vibrational modes of the compound's chemical bonds.

IR spectra of this compound have been recorded using techniques like Attenuated Total Reflectance (ATR) with a Bio-Rad FTS instrument. nih.gov This provides information about the functional groups present in the molecule.

Raman spectra have been obtained using FT-Raman spectroscopy. nih.gov This technique offers complementary information to IR spectroscopy and is particularly useful for analyzing the carbon skeleton of the steroid. The availability of spectral data in public databases like PubChem facilitates the identification and characterization of this compound by researchers. nih.gov

Table 3: Spectroscopic Characterization of this compound

| Technique | Instrumentation/Method | Source of Spectrum | Reference |

| Infrared (IR) Spectroscopy | Bio-Rad FTS, ATR-Neat (DuraSamplIR II) | Forensic Spectral Research | nih.gov |

| Raman Spectroscopy | FT-Raman | Forensic Spectral Research | nih.gov |

In Vitro and Ex Vivo Research Models

To understand the biological synthesis and function of this compound, researchers utilize various in vitro and ex vivo models. These systems allow for the investigation of specific enzymatic reactions and metabolic pathways in a controlled environment.

Use of Human Embryonic Kidney (HEK-293) Cell Lines

Human Embryonic Kidney (HEK-293) cells are a widely used in vitro model in steroid research due to their ease of transfection and ability to express recombinant proteins. researchgate.netresearchgate.netcytion.com These cells are particularly valuable for studying the enzymatic activity of proteins involved in the biosynthesis of this compound. researchgate.netresearchgate.net

A key application of HEK-293 cells is in the functional characterization of the enzyme CYP17A1, which is involved in the conversion of pregnenolone to this compound. researchgate.netresearchgate.net Researchers transfect HEK-293 cells with the gene encoding for CYP17A1 from different species to evaluate its enzymatic activity. researchgate.netresearchgate.net These studies have shown that the transformation of pregnenolone into this compound can be achieved in these cells, although the efficiency may vary. researchgate.netresearchgate.net

The versatility of HEK-293 cells allows for co-expression studies to investigate the influence of other proteins, such as cytochrome b5 (CYB5A), on the activity of CYP17A1. researchgate.net This helps to dissect the molecular machinery of steroid synthesis.

Testicular Homogenate Studies

Ex vivo studies using testicular homogenates have been fundamental in elucidating the biosynthetic pathway of this compound in humans and other species. nih.govresearchgate.netnih.govresearchgate.net These homogenates contain the necessary enzymes and cofactors for steroidogenesis, providing a more physiologically relevant environment than isolated enzyme systems.

Research using human testicular homogenates has provided strong evidence that this compound is synthesized from pregnenolone in a single step. nih.govresearchgate.net This was demonstrated by incubating [4-14C]pregnenolone with the homogenates and observing the rapid formation of radiolabeled this compound. researchgate.net Within minutes of incubation, this steroid can represent a significant percentage of the total metabolites formed. researchgate.net

Comparative studies have also been conducted, revealing species-specific differences in steroid metabolism. For example, while human testicular homogenates readily produce this compound, this activity is absent in rat and certain nonhuman primate testicular homogenates. researchgate.netnih.gov These findings highlight the unique aspects of human testicular steroidogenesis.

Table 4: Research Findings from Testicular Homogenate Studies

| Species | Key Finding | Reference |

| Human | Substantial synthesis of 5,16-androstadien-3β-ol from pregnenolone in a single step. | nih.govresearchgate.netresearchgate.net |

| Human | After 120 minutes of incubation, 15.1% of pregnenolone was converted to 5,16-androstadien-3β-ol. | nih.gov |

| Rat | Lack of significant 5,16-androstadien-3β-ol synthesis. | researchgate.netnih.gov |

| Macaques | No measurable Δ16-synthetase activity for 5,16-androstadien-3β-ol synthesis. | nih.gov |

Cultured Leydig Cells

Cultured Leydig cells serve as a crucial in vitro model for investigating the biosynthesis of steroids, including the C19 steroid this compound. These cells, primarily sourced from porcine and human testes, provide a controlled environment to elucidate the enzymatic pathways and regulatory mechanisms involved in the production of this compound.

Research has firmly established that Leydig cells are the principal site for the synthesis of this compound from its precursor, pregnenolone. researchgate.netmdpi.comd-nb.info This conversion is a key step in the broader pathway of 16-androstene steroid synthesis. mdpi.com In vitro studies utilizing testicular homogenates and microsomal fractions, which are rich in Leydig cell components, have provided quantitative insights into this biosynthetic process.

For instance, studies on human testicular homogenates have demonstrated a rapid and substantial conversion of pregnenolone to this compound. Within a short incubation period of 5 minutes, approximately 17-23% of the initial radiolabeled pregnenolone is transformed into this compound. researchgate.netresearchgate.net This rate of synthesis is comparable to that of major androgens, highlighting the significance of this pathway in human testicular steroidogenesis. researchgate.net Similarly, incubations of human testicular microsomes with pregnenolone for 120 minutes resulted in a 15.1% conversion to this compound. nih.gov

The enzymatic machinery responsible for this conversion is centered around cytochrome P450c17, which exhibits andien-β synthase activity. nih.gov The activity of this enzyme is influenced by various factors within the cellular microenvironment. For example, the presence of certain phospholipids (B1166683) in microsomal preparations has been shown to inhibit the activity of P450c17, thereby reducing the formation of this compound. nih.gov Conversely, the addition of the organic solvent acetyl acetone (B3395972) has been observed to preferentially increase the andien-β synthase activity of P450c17 in both testicular and adrenal microsomes. nih.gov

The following table summarizes key findings from in vitro studies on the synthesis of this compound in testicular preparations.

Table 1: In Vitro Synthesis of this compound in Testicular Preparations

| Biological Sample | Precursor | Incubation Time | Percentage Conversion to this compound | Key Findings | Reference(s) |

| Human Testicular Homogenates | [4-14C]Pregnenolone | 5 minutes | 17-23% | Rapid synthesis comparable to major Δ5-steroids. | researchgate.netresearchgate.net |

| Human Testicular Microsomes | [4-14C]Pregnenolone | 120 minutes | 15.1% | Significant accumulation of this compound over time. | nih.gov |

| Porcine Testicular Microsomes | Pregnenolone | Not Specified | Not Quantified | Andien-β synthase activity of cytochrome P450c17 is very active. | nih.gov |

Animal Models in Behavioral and Neurobiological Studies

Animal models have been instrumental in exploring the potential behavioral and neurobiological effects of C19 steroids. While research on the direct effects of this compound is limited, studies on its close structural analogs, such as androstenol (B1195071), have provided valuable insights. These investigations often utilize rodent models, such as mice, to assess a range of behaviors and neural mechanisms.

A significant study in this area investigated the neurosteroid properties of androstenol (5α-androst-16-en-3α-ol) and used its 3β-epimer, this compound, as a comparative control. The research demonstrated that androstenol acts as a positive allosteric modulator of the GABA-A receptor. nih.govresearchgate.net This modulation was associated with observable behavioral effects in mice, including anxiolytic-like and antidepressant-like activities, as well as protection against seizures. nih.gov

In stark contrast, this compound did not exhibit these effects. The study found that this compound was inactive as a GABA-A receptor modulator and, consequently, did not confer the same behavioral or neuroprotective outcomes observed with androstenol. nih.govresearchgate.net This finding is crucial as it suggests a high degree of stereospecificity in the interaction of these steroids with the GABA-A receptor, where the orientation of the hydroxyl group at the 3-position is a critical determinant of biological activity.

The following table summarizes the comparative findings of the neurobiological and behavioral effects of androstenol and its 3β-epimer, this compound, in a mouse model.

Table 2: Comparative Neurobiological and Behavioral Effects of Androstenol and this compound in Mice

| Compound | GABA-A Receptor Modulation | Anxiolytic-like Effects (Elevated Plus Maze) | Antidepressant-like Effects (Forced Swim Test) | Seizure Protection (6-Hz and PTZ models) | Reference(s) |

| Androstenol (5α-androst-16-en-3α-ol) | Positive Allosteric Modulator | Present | Present | Present | nih.govresearchgate.net |

| This compound | Inactive | Not Observed | Not Observed | Not Observed | nih.govresearchgate.net |

While direct behavioral studies on this compound are sparse, its role as a precursor to other biologically active steroids, such as androstenone and androstenol, is well-documented in various animal species. mdpi.com For example, in pigs, the synthesis of this compound in the Leydig cells is a key step in the production of pheromones that influence reproductive behavior. mdpi.comd-nb.info

Future Research Directions and Unanswered Questions in 5,16 Androstadien 3beta Ol Biology

Elucidating Undiscovered Biosynthetic and Metabolic Intermediates

The biosynthesis of 5,16-androstadien-3beta-ol from pregnenolone (B344588) is a known pathway, primarily occurring in the testes and adrenal glands. researchgate.netfree.frnih.govcambridge.org The enzyme cytochrome P450c17 (CYP17A1) plays a crucial role in this conversion, exhibiting a 16-ene-synthase activity. researchgate.netnih.gov The presence of cytochrome b5 can enhance this specific enzymatic reaction. nih.gov However, the complete picture of its biosynthesis and subsequent metabolism is likely more complex than currently understood.

Future research should focus on identifying any as-yet-undiscovered intermediates in both the formation and breakdown of this compound. While it is established that this compound can be converted to other 16-androstenes like androstadienone, the full cascade of metabolic transformations is not entirely mapped out. free.frwikipedia.org For instance, studies on bacterial metabolism of related steroids have revealed a variety of transformation products, suggesting that the metabolic fate of this compound in humans and other species could be equally diverse. nih.gov Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in identifying and characterizing these potentially transient or low-abundance metabolites in various biological tissues and fluids.

Comprehensive Mapping of Receptor Interactions and Downstream Signaling Pathways

A significant gap in our knowledge concerns the specific receptors through which this compound exerts its biological effects. While its downstream metabolite, androstenol (B1195071), has been shown to modulate the activity of nuclear orphan receptors like the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR), the direct receptor targets of this compound itself remain largely uncharacterized. researchgate.net

Future investigations should employ a multi-pronged approach to identify and validate these receptors. This could involve affinity chromatography using tagged this compound to pull down interacting proteins from cell lysates, followed by proteomic analysis. Furthermore, high-throughput screening of receptor libraries could reveal potential binding partners. Once candidate receptors are identified, detailed biophysical and cellular assays will be necessary to confirm the binding affinity and functional consequences of this interaction. Elucidating the downstream signaling pathways activated upon receptor binding is the next logical step. This will involve transcriptomic and proteomic studies to identify changes in gene and protein expression, as well as phosphoproteomic analyses to map the activated kinase cascades. Understanding these pathways will be crucial for deciphering the physiological and behavioral effects attributed to this steroid.

Advanced Interspecies Comparative Studies

The production and potential pheromonal role of 16-androstene steroids, including this compound, have been most extensively studied in pigs, where they are linked to reproductive behavior. researchgate.netmdpi.com In humans, these compounds are found in axillary sweat and are thought to contribute to body odor, but their function as pheromones is still a topic of debate. wikipedia.orgresearchgate.net Interestingly, 16-androstenes have also been detected in other species, such as the male camel, suggesting a potentially conserved yet species-specific role. researchgate.net

Future research should expand on these comparative studies, examining a wider range of species to understand the evolutionary conservation and divergence of this compound's function. This would involve quantifying its production levels in various tissues and secretions across different species and correlating these with specific behaviors or physiological states. Genetic and enzymatic studies comparing the biosynthetic pathways, such as the activity of CYP17A1 and the influence of cytochrome b5, across species will provide valuable insights into the evolution of its production. cambridge.orgresearchgate.net Such comparative approaches can help distinguish between conserved biological roles and species-specific adaptations.

Development of Novel Research Tools and Methodologies

Advancing our understanding of this compound is intrinsically linked to the development of more sophisticated research tools. The creation of highly specific and sensitive antibodies against this compound would enable more accurate and robust quantification in biological samples through techniques like enzyme-linked immunosorbent assays (ELISAs).

Furthermore, the synthesis of fluorescently or radioactively labeled analogs of this compound would be invaluable for a variety of applications. These probes could be used in receptor binding assays, for visualizing the steroid's distribution in tissues and cells through imaging techniques, and for tracking its metabolic fate in real-time. The development of knockout or knockdown animal models for key enzymes in its biosynthetic pathway, such as CYP17A1, would also provide a powerful system for investigating its physiological functions in a controlled manner.

Exploration of Novel Biological Roles beyond Established Paradigms

While much of the focus on this compound has been on its potential role as a pheromone and its contribution to body odor, its biological functions may extend far beyond these established paradigms. The structural similarity of this compound to other neurosteroids suggests that it could have direct effects on the central nervous system. hmdb.ca Future research should explore its potential to modulate neuronal activity, synaptic plasticity, and behavior.

Investigating its influence on immune function, metabolic processes, and even gut microbiota composition could reveal entirely new areas of biological relevance. The finding that bacterial degradation of related steroids can produce hormonally active compounds highlights the potential for interplay between the host's steroid metabolism and its microbiome. researchgate.net A broader, more exploratory approach to studying the effects of this compound is warranted to uncover its full spectrum of biological activities.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 5,16-Androstadien-3beta-ol in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard for precise quantification. For example, studies on analogous steroids like 5-Androstenediol used LC-MS/MS to detect trace amounts in dietary supplements, ensuring specificity via fragmentation patterns . Radioactive tracing (e.g., [4-14C]pregnenolone) can also track precursor conversion rates in enzymatic assays .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : While direct safety data for this compound is limited, structurally similar steroids (e.g., 5-Androstenediol) require adherence to GHS Category 4 oral toxicity and skin/eye irritation protocols. Use PPE (gloves, lab coats), maintain ventilation, and avoid inhalation or direct contact. Store at -20°C to preserve stability .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Critical parameters include logP (~3.75 for analogous steroids), water solubility (log10ws ≈ -4.66), and thermal stability (melting point ~510 K). These properties guide solvent selection (e.g., methanol for solubility) and storage conditions. Thermodynamic data (e.g., Gibbs free energy: -23.86 kJ/mol) inform reaction feasibility .

Advanced Research Questions

Q. How can kinetic studies elucidate the biosynthetic pathways of this compound from pregnenolone?

- Methodological Answer : Short-term kinetic assays using radiolabeled precursors (e.g., [4-14C]pregnenolone) in boar testis homogenates revealed two pathways: a direct route and an intermediate-driven pathway via 5-pregnene-3beta,20beta-diol. NADPH cofactor dependency and yield comparisons (25.6% vs. 16.0%) distinguish pathway efficiency .

Q. What methodological approaches resolve contradictions in the intermediary role of 5-pregnene-3beta,20beta-diol in this compound biosynthesis?

- Methodological Answer : Competitive inhibition experiments with unlabeled intermediates (e.g., 5-pregnene-3beta,20beta-diol) and isotopic trapping under NADH/NADPH-limited conditions clarify intermediary roles. Increased radioactive trapping of intermediates under inhibition confirms their participation in alternate pathways .

Q. How do in vitro enzyme assays contribute to understanding catalytic steps in this compound synthesis?

- Methodological Answer : Boar testis homogenates incubated with cofactors (NADPH/NADH) and precursors (e.g., pregnenolone) enable stepwise analysis of enzyme activities. Monitoring product yields (e.g., 25.6% from pregnenolone) and inhibitor effects (e.g., andien-beta) identifies rate-limiting enzymes and regulatory checkpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.